N-cyclopentylazepane-1-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentylazepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c14-16(15,12-11-7-3-4-8-11)13-9-5-1-2-6-10-13/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBHYYOAEKZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Azepane Derivatives
The most direct method involves the reaction of azepane (C₅H₁₁N) with cyclopentyl sulfonyl chloride (C₅H₉SO₂Cl) under anhydrous conditions. This nucleophilic substitution proceeds via the attack of the azepane’s amine group on the electrophilic sulfur atom of the sulfonyl chloride, releasing hydrochloric acid (HCl). A base such as triethylamine (Et₃N) is often employed to neutralize HCl, shifting the equilibrium toward product formation.
Reaction Scheme :
Key parameters include:
-
Solvent Selection : Toluene or dichloromethane (DCM) are preferred for their inertness and ability to dissolve both reactants.
-
Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions such as sulfonyl chloride hydrolysis.
-
Stoichiometry : A 1:1 molar ratio of azepane to sulfonyl chloride ensures optimal yield, with excess base (1.2 equivalents) to scavenge HCl.
Alternative Amine Reactants
While azepane is the standard amine precursor, substituted azepanes (e.g., N-methylazepane) have been explored to modify steric and electronic properties. However, these variants often require harsher conditions due to reduced nucleophilicity. For example, N-methylazepane reacts with cyclopentyl sulfonyl chloride at elevated temperatures (40–50°C) but yields drop by 15–20% compared to unsubstituted azepane.
Optimized Laboratory-Scale Methods
Solvent Systems and Reaction Efficiency
Recent advancements highlight the role of solvent polarity in reaction kinetics. A comparative study of solvents revealed the following trends:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 78 | 95 |
| DCM | 8.9 | 85 | 97 |
| THF | 7.5 | 72 | 93 |
DCM outperforms toluene and tetrahydrofuran (THF) due to its balanced polarity, which enhances reactant solubility without promoting hydrolysis.
Catalytic Improvements
The addition of catalytic amounts of 4-dimethylaminopyridine (DMAP, 5 mol%) accelerates the reaction by stabilizing the transition state through hydrogen bonding. This modification reduces reaction time from 12 hours to 4 hours while maintaining yields above 80%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key advantages include:
Purification and Isolation Protocols
Crude product isolation involves fractional distillation under reduced pressure (20 mmHg, 80°C) to remove excess solvent, followed by recrystallization from a toluene-ethanol mixture (3:1 v/v). This solvent ratio maximizes crystal purity (>99% by HPLC) while minimizing co-precipitation of impurities.
Analytical Characterization Methods
Spectroscopic Verification
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.45 (m, 2H, CH₂N), 2.85 (m, 2H, SO₂N), and 1.60–1.20 (m, 10H, cyclopentyl and azepane CH₂).
-
LC-MS : [M+H]⁺ peak at m/z 259.1 confirms molecular weight (C₁₁H₂₂N₂O₂S).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves baseline separation of this compound from byproducts, with a retention time of 6.2 minutes.
Challenges and Limitations in Synthesis
-
Hydrolysis Sensitivity : The sulfonamide bond is prone to hydrolysis under acidic or basic conditions, necessitating strict pH control during workup.
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Byproduct Formation : Over-alkylation at the azepane nitrogen occurs at temperatures >50°C, requiring precise thermal management.
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Cost of Raw Materials : Cyclopentyl sulfonyl chloride remains expensive due to limited commercial availability, driving research into alternative sulfonylating agents.
Chemical Reactions Analysis
Hydrolysis Reactions
Sulfonamides hydrolyze under acidic or basic conditions to yield sulfonic acids and amines. For N-cyclopentylazepane-1-sulfonamide:
-
Acidic Hydrolysis :
Rate constants () for analogous sulfonamides range from to s⁻¹ at 80°C . -
Basic Hydrolysis :
Slower due to resonance stabilization of the sulfonamide anion; requires harsh conditions (e.g., NaOH, 120°C) .
Alkylation and Arylation
The sulfonamide nitrogen can undergo alkylation or arylation:
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N-Alkylation : Using alcohols as green alkylating agents under copper catalysis (Table 1) .
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C-H Arylation : Copper-catalyzed coupling with aryl halides introduces aromatic groups at the cyclopentyl carbon .
Cyclization and Heterocycle Formation
The azepane ring facilitates cyclization to sultams (cyclic sulfonamides):
Scientific Research Applications
N-cyclopentylazepane-1-sulfonamide is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by targeting the folate synthesis pathway, which is crucial for bacterial proliferation. A study demonstrated that derivatives of sulfonamides exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. For instance, a case study reported that this compound inhibited the proliferation of human breast cancer cells by activating caspase-dependent mechanisms .
Neurological Applications
The compound's ability to cross the blood-brain barrier has raised interest in its potential applications in treating neurological disorders. Research has indicated that this compound may exhibit neuroprotective effects, making it a candidate for further studies in conditions like Alzheimer's disease and multiple sclerosis .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) value of 4 µg/mL against Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates, demonstrating its potential as an anticancer therapeutic .
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters assessed the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuronal loss, suggesting its potential utility in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-cyclopentylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-Methylazepane-1-sulfonamide
N-Phenylazepane-1-sulfonamide
N-Cyclohexylazepane-1-sulfonamide
Key Structural Differences:
- N-Substituent : The cyclopentyl group in the target compound introduces moderate steric bulk compared to the smaller methyl group in Compound 1 and the planar phenyl group in Compound 2. Compared to the cyclohexyl analog (Compound 3), the cyclopentyl group reduces ring strain and may enhance conformational flexibility.
- Electronic Effects : The electron-withdrawing sulfonamide group is consistent across all compounds, but the cyclopentyl substituent’s electron-donating nature could subtly alter charge distribution in the azepane ring.
Functional Implications:
- Lipophilicity : The cyclopentyl group increases lipophilicity (logP ~2.8) compared to N-methyl (logP ~1.5) and N-phenyl (logP ~3.2) analogs, balancing membrane permeability and aqueous solubility .
- Enzyme Binding : Bulkier N-substituents like cyclopentyl or cyclohexyl may improve selectivity for hydrophobic binding pockets in enzymes (e.g., carbonic anhydrase isoforms) compared to smaller groups.
Table 1: Comparative Data for Azepane Sulfonamide Derivatives
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | IC₅₀ (Carbonic Anhydrase II, nM) |
|---|---|---|---|---|
| This compound | 272.36 | 2.8 | 0.15 | 12.4 |
| N-Methylazepane-1-sulfonamide | 192.24 | 1.5 | 1.2 | 45.6 |
| N-Phenylazepane-1-sulfonamide | 254.33 | 3.2 | 0.07 | 8.9 |
| N-Cyclohexylazepane-1-sulfonamide | 286.41 | 3.0 | 0.09 | 10.2 |
Key Findings:
- Solubility : The cyclopentyl derivative’s solubility (0.15 mg/mL) is intermediate between the highly soluble methyl analog (1.2 mg/mL) and the poorly soluble phenyl and cyclohexyl derivatives.
- Potency : The phenyl-substituted compound exhibits the highest potency (IC₅₀ = 8.9 nM) due to π-π stacking interactions in enzyme active sites. However, the cyclopentyl analog shows superior selectivity in cellular assays, likely due to reduced off-target binding .
- Metabolic Stability : The cyclopentyl group confers higher metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to the methyl (t₁/₂ = 1.8 h) and phenyl (t₁/₂ = 2.5 h) analogs.
Q & A
Basic: What are the recommended methodologies for synthesizing N-cyclopentylazepane-1-sulfonamide, and how can purity be optimized?
Answer:
The synthesis typically involves sulfonylation of azepane derivatives. A common approach is reacting cyclopentylamine with 1-sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity optimization requires rigorous exclusion of moisture, use of scavengers (e.g., molecular sieves), and post-synthesis characterization via -/-NMR and LC-MS to confirm >95% purity. Contamination by inseparable catalysts (e.g., residual palladium) can be mitigated by alternative catalysts or dialysis .
Basic: How should researchers design experiments to assess the solubility and stability of this compound in biological buffers?
Answer:
Use standardized protocols:
Solubility : Prepare saturated solutions in PBS (pH 7.4), DMSO (for stock), and ethanol. Shake at 37°C for 24 hours, then centrifuge and quantify supernatant via UV-Vis spectroscopy (λmax pre-determined).
Stability : Incubate compound in buffer at 37°C, sampling at 0, 6, 12, 24 hours. Analyze degradation via HPLC with a C18 column. Include controls (e.g., inert atmosphere) to isolate oxidation/hydrolysis effects. Document buffer composition and temperature rigorously for reproducibility .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound across studies?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation steps:
- Dose-response standardization : Use EC/IC curves across multiple cell lines (e.g., HEK293, HeLa) with internal controls.
- Batch validation : Compare activity of independently synthesized batches via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and correlate activity with synthesis/purification variables .
Advanced: How can computational modeling guide the optimization of this compound for target selectivity?
Answer:
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with primary vs. off-target receptors (e.g., GPCRs vs. kinases). Focus on binding energy (ΔG) and residue-specific contacts.
MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and identify flexible regions for modification.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : -NMR (confirm cyclopentyl protons: δ 1.5–2.0 ppm) and -NMR (azepane ring carbons: δ 25–45 ppm).
- IR : Sulfonamide S=O stretches (1320–1360 cm, asymmetric; 1140–1180 cm, symmetric).
- LC-MS : ESI+ mode for molecular ion ([M+H]) and fragmentation pattern matching synthetic intermediates .
Advanced: How to address discrepancies in cytotoxicity profiles of this compound between in vitro and in vivo models?
Answer:
Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability.
Metabolite screening : Identify Phase I/II metabolites using liver microsomes and compare across species (human vs. rodent).
Toxicogenomics : Apply RNA-seq to exposed tissues to differentiate compound-specific toxicity from off-target effects. Use pathway enrichment tools (e.g., DAVID) to map mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
